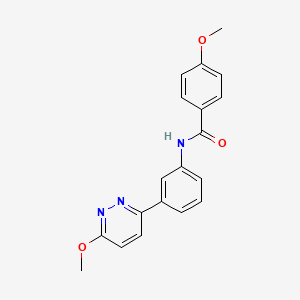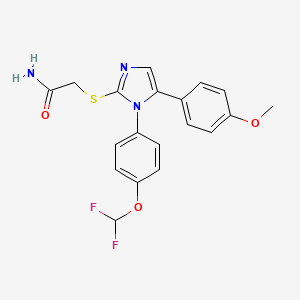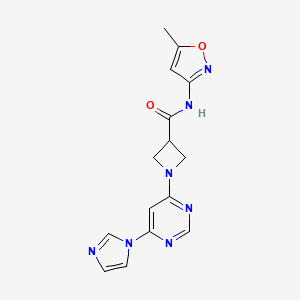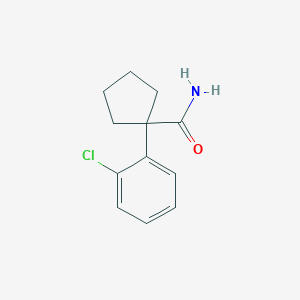![molecular formula C11H8FNO B2798201 7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 1245569-70-3](/img/structure/B2798201.png)
7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one” is a chemical compound that falls under the category of indoles . Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, a copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates has been reported as a method to access dihydrocyclopenta[b]indoles . Another method involves the use of iodine-catalyzed domino Michael addition–intramolecular cyclization reaction .Wissenschaftliche Forschungsanwendungen
HIV-1 Inhibition : A derivative of the compound showed potential as an HIV-1 attachment inhibitor, disrupting the interaction between the HIV surface protein gp120 and the host cell receptor CD4 (Wang et al., 2003).
Hepatitis B Virus Inhibition : An indole derivative exhibited nanomolar inhibitory activity against Hepatitis B virus in vitro (Ivashchenko et al., 2019).
Antipsychotic Potential : Enantiomers of N-substituted hexahydro iminocyclohept[b]indoles, a related compound, were evaluated for their affinity for serotonin and dopamine receptors, with potential implications for antipsychotic drug development (Mewshaw et al., 1993).
Antimicrobial and Antioxidant Activities : Derivatives synthesized using nickel ferrite nanoparticles demonstrated antimicrobial and antioxidant activities (Rao et al., 2019).
Antivirulence Against Pseudomonas aeruginosa : 7-fluoroindole was found to inhibit biofilm formation and reduce the production of various virulence factors in Pseudomonas aeruginosa without increasing antibiotic resistance, suggesting its use in antivirulence strategies (Lee et al., 2012).
Prostaglandin D2 Receptor Antagonism : A compound incorporating 7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol demonstrated potent and selective antagonism of the prostaglandin D2 receptor, which could be significant for treating conditions related to this pathway (Sturino et al., 2007).
Imaging of Tau Protein in Alzheimer's Disease : Fluorine-18 labeled derivatives have been used as radiopharmaceuticals for imaging tau protein in Alzheimer's disease, aiding in early diagnosis (Shoup et al., 2013).
Neuroleptic Activity : A fluoro-substituted tetrahydropyrrolo[b]indole showed neuroleptic-like activity in animal models, suggesting potential for psychiatric medication development (Welch et al., 1980).
Antimycobacterial and Anticancer Properties : Indole derivatives displayed moderate to good inhibitory activity against Mycobacterium tuberculosis and certain cancer cell lines (Cihan-Üstündağ & Çapan, 2012).
Fluoro-Indole Synthesis for Various Applications : Gold-catalyzed reactions have been developed for synthesizing various fluoro-indole derivatives, applicable in multiple research areas (Arcadi et al., 2013).
Influenza Inhibitors : Fluoro-substituted indoles were evaluated as potential inhibitors of influenza, indicating their potential in antiviral therapies (McGowan et al., 2019).
Synthesis of Fluorinated Hetero- and Carbocycles : Research into the synthesis of ring-fluorinated hetero- and carbocycles using difluoro-alkenes has provided insights into chemical processes and potential applications in various fields (Ichikawa et al., 2002).
Photovoltaics Application : A fluoro-containing low-bandgap polymer was demonstrated for use in organic photovoltaics, showing high power-conversion efficiency and potential for solar cell applications (Chang et al., 2013).
Eigenschaften
IUPAC Name |
7-fluoro-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-6-1-3-9-8(5-6)7-2-4-10(14)11(7)13-9/h1,3,5,13H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKBIYMITXAJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid](/img/structure/B2798120.png)
![2-Cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2798121.png)


![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2798126.png)






![2-[4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenoxy]acetamide](/img/structure/B2798136.png)

